
NHS-PEG24-biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NHS-PEG24-biotin is a compound widely used in biotinylation reactions. It consists of a biotin moiety linked to a polyethylene glycol (PEG) spacer, which is further connected to an N-hydroxysuccinimidyl (NHS) ester. The NHS ester reacts with primary amines to form stable amide bonds, making it a valuable tool in various biochemical and biotechnological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NHS-PEG24-biotin involves the conjugation of biotin to a PEG spacer, followed by the activation of the terminal end with an NHS ester. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The PEG spacer imparts water solubility and flexibility to the biotinylated molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in bulk and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
NHS-PEG24-biotin primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for biotinylation of proteins, peptides, and other amine-containing molecules .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues on proteins.
Conditions: The reaction typically occurs at pH 7-9 in an aqueous buffer or organic solvent like DMF or DMSO.
Major Products: The primary product is a biotinylated molecule with a stable amide bond
Wissenschaftliche Forschungsanwendungen
NHS-PEG24-biotin is extensively used in various scientific research fields:
Chemistry: It is used in labeling and cross-linking reactions to study molecular interactions.
Biology: It aids in the biotinylation of proteins and peptides for detection and purification purposes.
Medicine: It is employed in the development of biotinylated antibodies for diagnostic assays.
Industry: It is used in affinity chromatography and pull-down assays to isolate and study specific biomolecules
Wirkmechanismus
The mechanism of action of NHS-PEG24-biotin involves the formation of a stable amide bond between the NHS ester and a primary amine. The biotin moiety then interacts with avidin or streptavidin, forming a strong non-covalent bond. This interaction is utilized in various applications, such as labeling, detection, and purification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NHS-PEG4-biotin: Similar in structure but with a shorter PEG spacer.
NHS-LC-biotin: Contains a longer spacer arm but lacks the PEG component.
Uniqueness
NHS-PEG24-biotin is unique due to its long PEG spacer, which imparts high water solubility and reduces non-specific binding. This makes it particularly useful in applications where solubility and reduced aggregation are critical .
Eigenschaften
Molekularformel |
C65H120N4O30S |
|---|---|
Molekulargewicht |
1469.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C65H120N4O30S/c70-60(4-2-1-3-59-64-58(57-100-59)67-65(74)68-64)66-8-10-76-12-14-78-16-18-80-20-22-82-24-26-84-28-30-86-32-34-88-36-38-90-40-42-92-44-46-94-48-50-96-52-54-98-56-55-97-53-51-95-49-47-93-45-43-91-41-39-89-37-35-87-33-31-85-29-27-83-25-23-81-21-19-79-17-15-77-13-11-75-9-7-63(73)99-69-61(71)5-6-62(69)72/h58-59,64H,1-57H2,(H,66,70)(H2,67,68,74) |
InChI-Schlüssel |
FWKPYGZMJFADHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


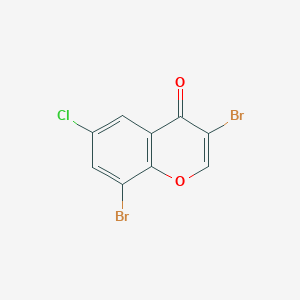

![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B12045214.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045220.png)
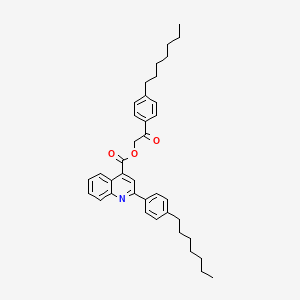


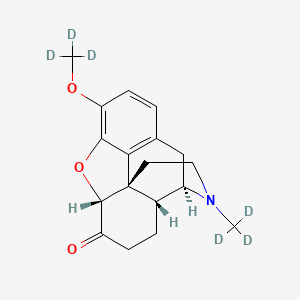

![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12045242.png)
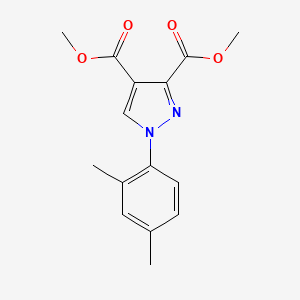

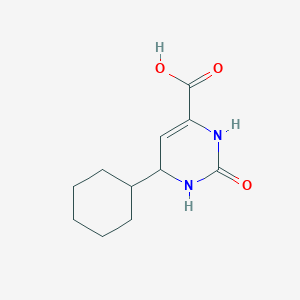
![ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate](/img/structure/B12045262.png)
